2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile
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Overview
Description
2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile: is a complex organic compound with a unique structure that includes an indeno-oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce different indeno-oxazole compounds .
Scientific Research Applications
2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2,6-bis[(3aR,8aS)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl]pyridine
- (2S)-2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]piperidin-1-yl]-diphenylphosphane
Uniqueness
2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile is unique due to its specific indeno-oxazole ring system and the presence of the acetonitrile group. This combination of structural features gives it distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2O/c13-6-5-11-14-12-9-4-2-1-3-8(9)7-10(12)15-11/h1-4,10,12H,5,7H2 |
InChI Key |
SNDALGAJBATMDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)CC#N |
Origin of Product |
United States |
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